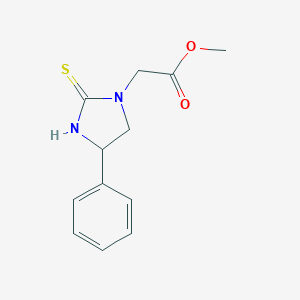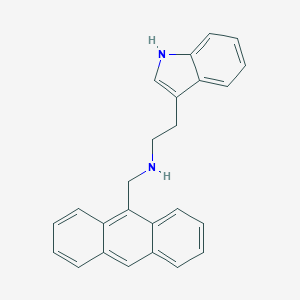![molecular formula C12H9N5O5S B290223 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid, commonly known as sulfasalazine, is a drug that has been used for the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) for over 70 years. It is a prodrug, which means it is metabolized in the body to produce its active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfasalazine is classified as a disease-modifying antirheumatic drug (DMARD) and is considered to be a first-line treatment for RA.
Mechanism of Action
Sulfasalazine works by inhibiting the production of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). It also inhibits the production of reactive oxygen species, which are molecules that contribute to inflammation and tissue damage. Sulfasalazine is thought to work by blocking the enzyme dihydrofolate reductase, which is involved in the production of these inflammatory molecules.
Biochemical and physiological effects:
Sulfasalazine has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, decrease the number of white blood cells that contribute to inflammation, and inhibit the production of reactive oxygen species. Sulfasalazine has also been shown to reduce the production of prostaglandins, which are molecules that contribute to pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using sulfasalazine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a reliable tool for researchers studying inflammation and autoimmune diseases. However, sulfasalazine has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it may not be effective in all cases of 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid and RA.
Future Directions
There are a number of future directions for research on sulfasalazine. One area of interest is the development of new formulations of sulfasalazine that are more soluble in water and easier to work with in lab experiments. Another area of interest is the development of new drugs that target the same inflammatory pathways as sulfasalazine but with fewer side effects. Finally, there is interest in studying the long-term effects of sulfasalazine on patients with 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid and RA, particularly in terms of its effects on bone density and the risk of infection.
Synthesis Methods
Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide and 2,6-dichloropyridine-3-carboxylic acid in the presence of sodium hydroxide. The resulting product is then oxidized to produce sulfasalazine.
Scientific Research Applications
Sulfasalazine has been extensively studied for its anti-inflammatory properties and its effectiveness in treating 4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid and RA. Research has shown that sulfasalazine can reduce inflammation in the intestines and joints by inhibiting the production of inflammatory cytokines and reactive oxygen species. It has also been shown to decrease the number of white blood cells that contribute to inflammation.
properties
Molecular Formula |
C12H9N5O5S |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid |
InChI |
InChI=1S/C12H9N5O5S/c13-12-15-9-8(10(18)16-12)14-5-17(9)23(21,22)7-3-1-6(2-4-7)11(19)20/h1-5H,(H,19,20)(H3,13,15,16,18) |
InChI Key |
MEDRDPSGHZOKNG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2NC(=NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N2C=NC3=C2NC(=NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)
![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)